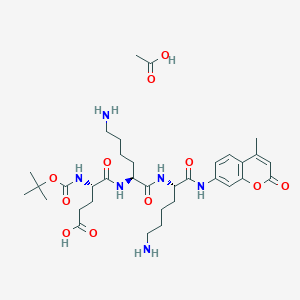

Boc-Glu-Lys-Lys-Amc acetate salt

Description

Overview of its Designation as a Fluorogenic Peptide Substrate

The designation of Boc-Glu-Lys-Lys-Amc as a fluorogenic substrate stems from its ability to transition from a non-fluorescent or weakly fluorescent state to a highly fluorescent one upon enzymatic action. The peptide sequence, Glutamic acid - Lysine (B10760008) - Lysine (Glu-Lys-Lys), is specifically recognized and cleaved by certain proteases. medchemexpress.comglpbio.comcymitquimica.com This cleavage event liberates the 7-amino-4-methylcoumarin (B1665955) (AMC) group, which is highly fluorescent. researchgate.netiris-biotech.denih.gov The intensity of the resulting fluorescence is directly proportional to the rate of substrate cleavage, thus providing a quantitative measure of the enzyme's activity.

This substrate is particularly noted for its sensitivity in detecting urokinase-activated plasmin. medchemexpress.comglpbio.comfishersci.com It has also been identified as a substrate for other serine proteases like trypsin. biosynth.com

Table 1: Properties of Boc-Glu-Lys-Lys-Amc Acetate (B1210297) Salt

| Property | Value |

| Chemical Formula | C₃₂H₄₈N₆O₉•C₂H₄O₂ |

| Molecular Weight | 720.81 g/mol biosynth.com |

| Appearance | Light Yellow Solid cymitquimica.com |

| Purity | ≥ 97% cymitquimica.com |

| Solubility | Soluble in DMSO sigmaaldrich.com |

Context of Synthetic Peptides and Aminomethylcoumarin (AMC) Derivatives in Enzymology Research

The use of synthetic peptides as substrates has revolutionized the study of proteases. nih.gov These custom-designed molecules can mimic the natural cleavage sites of proteins, allowing researchers to investigate the specificity and kinetics of individual enzymes with high precision. nih.govnih.gov Unlike using large protein substrates, synthetic peptides offer the advantage of a defined structure and the ability to incorporate specific modifications, such as fluorescent tags. nih.govsiriusgenomics.com

Aminomethylcoumarin (AMC) and its derivatives are widely used fluorophores in the design of these synthetic substrates. researchgate.netiris-biotech.denih.gov The coumarin (B35378) core of AMC is inherently fluorescent, but when it is linked to a peptide via an amide bond, its fluorescence is quenched. iris-biotech.de Enzymatic hydrolysis of this bond breaks the quenching effect, leading to a significant increase in fluorescence. iris-biotech.de This "turn-on" fluorescence mechanism is the basis for the high sensitivity of AMC-based assays. nih.gov

Foundational Principles of Fluorescence-Based Enzyme Assays

Fluorescence-based enzyme assays are a cornerstone of modern biochemistry, prized for their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput screening. nih.govpatsnap.com The fundamental principle of these assays lies in the measurement of a change in fluorescence intensity over time, which is directly related to the enzymatic conversion of a substrate into a product. patsnap.comnih.gov

In the case of fluorogenic peptide substrates like Boc-Glu-Lys-Lys-Amc, the assay begins with the incubation of the enzyme with the substrate. As the enzyme cleaves the peptide bond between the amino acid sequence and the AMC molecule, the liberated AMC fluoresces upon excitation at a specific wavelength (typically around 360-380 nm). echelon-inc.com The resulting emission of light at a longer wavelength (around 440-460 nm) is then detected by a fluorometer. echelon-inc.com The rate of the increase in fluorescence provides a direct measure of the enzyme's catalytic activity. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are crucial for understanding enzyme function and for screening potential inhibitors. nih.gov

Table 2: Key Components of a Fluorescence-Based Enzyme Assay with Boc-Glu-Lys-Lys-Amc

| Component | Role |

| Enzyme | The protease of interest (e.g., urokinase-activated plasmin, trypsin) |

| Boc-Glu-Lys-Lys-Amc | The fluorogenic substrate that is cleaved by the enzyme |

| Buffer | Maintains optimal pH and ionic strength for enzyme activity |

| Fluorometer | Instrument used to excite the sample and measure the emitted fluorescence |

Properties

Molecular Formula |

C34H52N6O11 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |

InChI Key |

BVQHGHJYEGBLNX-NYTZCTPBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |

Origin of Product |

United States |

Enzymatic Applications and Mechanistic Investigations

Characterization as a Protease Substrate

This compound is widely recognized as a substrate for various proteases, making it a staple in enzyme activity assays. chemimpex.com Its utility stems from the fluorogenic 7-amino-4-methylcoumarin (B1665955) (AMC) group attached to the peptide sequence.

Molecular Mechanism of Cleavage and 7-Amino-4-methylcoumarin (AMC) Release

The fundamental principle behind the use of Boc-Glu-Lys-Lys-Amc is the enzymatic cleavage of the amide bond linking the peptide to the AMC fluorophore. nih.gov In its intact state, the substrate is non-fluorescent. However, upon hydrolysis of the anilide bond by a protease, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. nih.gov This liberation of AMC results in a measurable increase in fluorescence intensity over time, which is directly proportional to the rate of the enzymatic reaction. chemimpex.com This allows for the sensitive detection of proteolytic activity. chemimpex.com

Elucidation of Enzyme Substrate Specificity Using Boc-Glu-Lys-Lys-Amc Acetate (B1210297) Salt

Fluorogenic substrates like Boc-Glu-Lys-Lys-Amc are instrumental in determining the substrate specificity of proteases. nih.gov By synthesizing libraries of peptides with varying amino acid sequences attached to the AMC fluorophore, researchers can rapidly profile the preferences of a protease for specific residues at different positions (P1, P2, P3, P4, etc.) relative to the cleavage site. nih.gov

For instance, studies using AMC peptide libraries have been crucial in defining the specificity of various proteases. While Boc-Glu-Lys-Lys-Amc has a defined sequence, it is part of a broader methodology. For example, profiling factor Xa with a P1-Arg library revealed a preference for glycine (B1666218) at the P2 position. nih.gov Similarly, plasmin, which has a known preference for lysine (B10760008) at the P1 position, shows a distinct preference for aromatic amino acids at the P2 position and lysine at the P4 position when profiled with a corresponding AMC library. nih.gov This detailed information on substrate preference is vital for understanding the biological roles of proteases and for the design of specific inhibitors. nih.gov

Quantitative Assessment of Enzyme Activity

The fluorescent nature of the AMC released from Boc-Glu-Lys-Lys-Amc allows for precise quantitative analysis of enzyme function.

Methodologies for Real-Time Monitoring of Proteolytic Reactions

The release of the fluorescent AMC group upon substrate cleavage provides a continuous signal that can be monitored in real-time using a spectrofluorometer. chemimpex.comnih.gov This enables researchers to follow the progress of the proteolytic reaction from its initiation. nih.gov The assay is typically performed by incubating the enzyme with the substrate and measuring the increase in fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. nih.gov This real-time monitoring is crucial for a variety of applications, including the high-throughput screening of potential enzyme inhibitors. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

A key application of substrates like Boc-Glu-Lys-Lys-Amc is the determination of fundamental enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). youtube.com These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. youtube.com

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated. explorationpub.com From this data, Kₘ and Vₘₐₓ values can be calculated using linearized plots like the Lineweaver-Burk or by direct non-linear regression fitting of the Michaelis-Menten equation. analis.com.myresearchgate.net The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. youtube.com

Table 1: Illustrative Enzyme Kinetic Parameters Determined Using AMC-based Substrates

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Source |

| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 330 | 390 (RFU) | nih.gov |

| SARS-CoV-2 Mpro | Boc-Abu-Tle-Leu-Gln-AMC | 48.2 ± 5.6 | Not specified | nih.gov |

| KDAC8 | Boc-Lys(TFA)-AMC | 8.9 | Not specified | explorationpub.com |

This table provides examples of kinetic parameters determined for different enzymes using various AMC-containing peptide substrates to illustrate the application. RFU stands for Relative Fluorescence Units.

Specific Protease Systems Under Research Scrutiny

Boc-Glu-Lys-Lys-Amc acetate salt has been specifically identified as a sensitive fluorogenic substrate for urokinase-activated plasmin. medchemexpress.comglpbio.combachem.comcymitquimica.com Plasmin is a crucial serine protease involved in fibrinolysis, the process of breaking down blood clots. Urokinase (uPA) is a plasminogen activator, and its activity can be indirectly measured by the subsequent activity of plasmin on a substrate like Boc-Glu-Lys-Lys-Amc. The sequence Glu-Lys-Lys mimics cleavage sites in physiological substrates, making it relevant for studying this enzymatic cascade.

While developed for the plasmin system, the general utility of AMC-based substrates is broad. For example, related substrates have been designed and used to study the main protease (Mpro) of SARS-CoV-2, cathepsins, and thrombin, highlighting the adaptability of the AMC fluorophore platform for investigating a wide range of proteases. nih.govnih.gov

Studies on Urokinase-Activated Plasmin Activity

A principal application of Boc-Glu-Lys-Lys-AMC is in the study of the fibrinolytic system, specifically for measuring the activity of plasmin that has been activated by urokinase-type plasminogen activator (uPA). medchemexpress.comfishersci.comglpbio.com The uPA enzyme converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. nih.govnih.gov Plasmin plays a critical role in dissolving fibrin (B1330869) blood clots and is involved in various other physiological and pathological processes. nih.gov

Boc-Glu-Lys-Lys-AMC serves as a sensitive and specific substrate for plasmin. nih.govpeptanova.de Research has confirmed that plasmin hydrolyzes this substrate by cleaving the bond on the C-terminal side of the second lysine residue (the Lys-AMC bond), which liberates the fluorophore. nih.gov This direct relationship between cleavage and fluorescence allows for the precise quantification of plasmin activity. nih.gov

Kinetic studies have utilized this substrate to determine key enzymatic parameters. For instance, the Michaelis-Menten constant (Km) for the hydrolysis of Boc-Glu-Lys-Lys-AMC by both human and bovine plasmin was found to be in the range of 10⁻⁴ M, indicating a strong affinity between the enzyme and the substrate. nih.gov This assay is crucial for understanding the kinetics of plasminogen activation and for screening potential inhibitors of either uPA or plasmin. nih.gov Interestingly, the substrate itself is not significantly affected by urokinase directly, ensuring that the detected activity is specific to plasmin. nih.gov

Kinetic Properties of Plasmin with Boc-Glu-Lys-Lys-AMC

| Enzyme Source | Parameter | Reported Value | Reference |

|---|---|---|---|

| Human Plasmin | Km | ~10⁻⁴ M | nih.gov |

| Bovine Plasmin | Km | ~10⁻⁴ M | nih.gov |

Investigations into Serine Protease Families and Their Functional Roles

The utility of Boc-Glu-Lys-Lys-AMC extends beyond plasmin to the broader family of serine proteases, particularly those with trypsin-like specificity that preferentially cleave peptide bonds after basic amino acid residues such as lysine and arginine. nih.gov This family of enzymes is integral to numerous biological functions, including digestion, blood coagulation, and immunity. nih.govnih.gov

The substrate's design makes it a valuable tool for profiling the activity of these enzymes. For example, while it is an excellent substrate for plasmin, it is only slightly hydrolyzed by bovine plasma kallikrein and is essentially unaffected by other serine proteases involved in the coagulation cascade, such as thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa. nih.gov This high degree of specificity allows researchers to isolate and study the activity of specific proteases within complex biological samples. rndsystems.com

Studies have employed Boc-Glu-Lys-Lys-AMC and similar substrates to create detailed specificity profiles for various proteases, aiding in the design of selective inhibitors and probes. pnas.orgnih.gov By comparing the cleavage rates of a panel of fluorogenic substrates, a pharmacophoric-like portrayal of a protease's active site can be constructed. pnas.org This approach has been used to characterize the substrate specificities of thrombin, trypsin, and other serine proteases, demonstrating a preference for basic amino acids at the P1 position (the amino acid residue just N-terminal to the cleavage site). nih.gov

Substrate Specificity of Boc-Glu-Lys-Lys-AMC

| Enzyme | Activity Level | Reference |

|---|---|---|

| Plasmin | High | nih.gov |

| Bovine Plasma Kallikrein | Slight | nih.gov |

| Urokinase (uPA) | Essentially None | nih.gov |

| Thrombin | Essentially None | nih.gov |

| Factor Xa | Essentially None | nih.gov |

Broader Applications in Assaying Diverse Peptidase Activities

The fundamental design of Boc-Glu-Lys-Lys-AMC as a fluorogenic peptide substrate lends itself to broader applications in the study of diverse peptidase (protease) activities. chemimpex.com The general principle involves linking a peptide sequence recognized by a specific enzyme to a fluorophore/quencher pair. stanford.edunih.gov This modularity allows for the synthesis of a vast array of substrates to probe the activity of different enzyme families, including cysteine proteases, metalloproteinases, and others. pnas.orgnih.govnih.gov

The development of combinatorial libraries of fluorogenic substrates has revolutionized the profiling of protease specificity. pnas.orgnih.gov These libraries can contain thousands of different peptide sequences, allowing for rapid and high-throughput screening to identify the optimal cleavage sequence for a given protease. pnas.org This information is critical for understanding the biological role of the enzyme and for developing highly specific substrates and inhibitors. pnas.orgnih.gov

While Boc-Glu-Lys-Lys-AMC is specific for certain trypsin-like proteases, the technology behind it is universal. nih.gov Researchers have created substrates using different peptide sequences and various fluorophore-quencher pairs to study enzymes like matrix metalloproteinases (MMPs), caspases, and bacterial collagenases. nih.govnih.gov These assays are sensitive enough to detect low levels of enzyme activity in complex mixtures like cell lysates, making them essential tools for diagnostics and drug discovery. chemimpex.comrndsystems.com

Advanced Methodologies in Research Utilizing Boc Glu Lys Lys Amc Acetate Salt

Development and Optimization of Fluorescence-Based Assays

The successful implementation of Boc-Glu-Lys-Lys-Amc in fluorescence-based assays is critically dependent on the careful optimization of several experimental parameters. These parameters ensure maximal enzyme activity, signal stability, and data reproducibility.

Systematic Evaluation of Reaction Buffer Systems

The choice of reaction buffer is paramount as pH and ionic strength can significantly influence enzyme structure and catalytic efficiency. nih.govresearchgate.net The optimization process involves systematically testing a range of buffer systems and pH values to identify the optimal conditions for the specific enzyme under investigation. For a typical trypsin-like serine protease, the pH optimum is often in the slightly alkaline range (pH 7.5-9.0). Buffers such as Tris-HCl and HEPES are commonly employed. The ionic strength, modulated by the salt concentration (e.g., NaCl), must also be optimized as it can affect substrate binding and enzyme conformation. researchgate.net An excessively high or low ionic strength can lead to reduced enzymatic activity.

A representative evaluation might involve measuring the initial reaction velocity at a fixed concentration of Boc-Glu-Lys-Lys-Amc and enzyme across a matrix of pH values and salt concentrations.

Table 1: Effect of pH and Ionic Strength on Protease Activity This table presents hypothetical data illustrating the systematic evaluation of buffer conditions for a model protease using Boc-Glu-Lys-Lys-Amc. The values represent relative fluorescence units (RFU) per minute.

| Buffer pH | 50 mM NaCl | 100 mM NaCl | 150 mM NaCl |

|---|---|---|---|

| 7.0 | 120 | 155 | 140 |

| 7.5 | 180 | 250 | 230 |

| 8.0 | 260 | 380 | 350 |

| 8.5 | 245 | 365 | 330 |

| 9.0 | 210 | 290 | 270 |

Analysis of Co-solvent Effects (e.g., Dimethyl Sulfoxide) on Assay Performance

In many screening applications, test compounds are solubilized in dimethyl sulfoxide (B87167) (DMSO). Therefore, it is crucial to assess the impact of DMSO on assay performance. researchgate.net DMSO can affect both the enzyme's activity and the fluorescence properties of the AMC fluorophore. nih.govresearchgate.net Typically, a DMSO tolerance study is conducted by measuring enzyme activity in the presence of varying concentrations of the co-solvent. While many proteases can tolerate low percentages of DMSO (e.g., 1-5%), higher concentrations can lead to significant inhibition or denaturation. nih.gov Furthermore, high concentrations of DMSO can sometimes cause a slight increase in background fluorescence, necessitating careful subtraction of control values. researchgate.net

Table 2: Influence of DMSO Concentration on Assay Signal This table shows representative data on the effect of DMSO on the enzymatic rate and background fluorescence in an assay using Boc-Glu-Lys-Lys-Amc.

| DMSO Concentration (%) | Relative Enzyme Activity (%) | Background Fluorescence (RFU) |

|---|---|---|

| 0 | 100 | 50 |

| 1 | 98 | 52 |

| 2.5 | 95 | 58 |

| 5 | 88 | 65 |

| 10 | 70 | 75 |

Correlation of Enzyme Concentration with Product Formation Rates

The rate of product formation, and thus the rate of fluorescence increase, should be directly proportional to the concentration of the active enzyme, assuming the substrate is not limiting. jackwestin.comkhanacademy.org This linear relationship is fundamental for quantifying enzyme amounts in unknown samples or for ensuring that inhibitor screening is performed under appropriate conditions. To establish this correlation, a series of reactions are run with varying enzyme concentrations while keeping the substrate concentration constant and in excess. The initial reaction velocities (the initial slope of the fluorescence curve) are then plotted against the enzyme concentration. The resulting linear plot validates the assay's suitability for measuring enzyme concentration. tufts.edu

Table 3: Relationship Between Enzyme Concentration and Initial Velocity This table illustrates typical experimental results correlating the concentration of a protease with the initial rate of Boc-Glu-Lys-Lys-Amc hydrolysis.

| Enzyme Concentration (nM) | Initial Velocity (RFU/min) |

|---|---|

| 0 | 5 |

| 5 | 150 |

| 10 | 305 |

| 20 | 610 |

| 40 | 1225 |

Relationship Between Substrate Concentration and Fluorescence Signal Dynamics

To fully characterize the enzyme-substrate interaction, the relationship between the substrate concentration and the reaction velocity is determined. libretexts.orgresearchgate.net By measuring the initial reaction rates at various concentrations of Boc-Glu-Lys-Lys-Amc while keeping the enzyme concentration constant, a Michaelis-Menten curve can be generated. jasco-global.com This plot of velocity versus substrate concentration allows for the determination of two key kinetic parameters: Vmax (the maximum reaction velocity) and Km (the Michaelis constant). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. jasco-global.com For plasmin, the Km value for Boc-Glu-Lys-Lys-MCA has been reported to be in the 10⁻⁴ M range. nih.gov

Table 4: Substrate Titration and Fluorescence Dynamics This table provides representative data for a Michaelis-Menten analysis using a fixed enzyme concentration and varying concentrations of Boc-Glu-Lys-Lys-Amc.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

|---|---|

| 10 | 115 |

| 25 | 240 |

| 50 | 380 |

| 100 | 550 |

| 200 | 680 |

| 400 | 750 |

High-Throughput Screening (HTS) Assay Design and Implementation

Boc-Glu-Lys-Lys-Amc is well-suited for high-throughput screening (HTS) campaigns aimed at identifying enzyme inhibitors. nih.govdrugtargetreview.com An HTS assay is a miniaturized, automated version of the optimized fluorescence assay, typically performed in 384- or 1536-well microplates. The goal is to rapidly test thousands of compounds for their ability to inhibit the target protease.

The design of a robust HTS assay involves several steps based on the initial optimization. nih.gov The substrate concentration is often set at or near the Km value to ensure sensitivity to competitive inhibitors. The enzyme concentration is adjusted to yield a robust signal within a reasonable timeframe (e.g., 15-60 minutes) while conserving the protein. Controls are critical: negative controls (e.g., DMSO vehicle) define the 100% activity window, while positive controls (a known inhibitor) define 0% activity. The Z'-factor, a statistical parameter that reflects the signal-to-background ratio and data variation, is calculated to assess the quality and reliability of the HTS assay. A Z'-factor above 0.5 is generally considered indicative of an excellent and robust assay.

Comparative Studies with Alternative Fluorogenic and FRET-Based Substrates

While Boc-Glu-Lys-Lys-Amc is a highly effective substrate, its performance can be compared with other available fluorescent probes to ensure the selection of the optimal tool for a specific research question.

Alternative fluorogenic substrates may utilize different peptide sequences to modulate specificity or employ alternative fluorophores. For instance, substrates using 7-amino-4-carbamoylmethylcoumarin (ACC) have been shown to have a higher quantum yield than AMC, potentially allowing for lower enzyme and substrate concentrations. nih.gov A direct comparison would involve determining the kinetic parameters (Km and kcat) for both Boc-Glu-Lys-Lys-Amc and an alternative substrate, such as one with an ACC fluorophore, under identical conditions. The kcat/Km ratio provides a measure of catalytic efficiency and is a key metric for comparing substrates.

Förster Resonance Energy Transfer (FRET) substrates represent another class of fluorescent probes. nih.gov These substrates contain a donor fluorophore and a quencher molecule linked by a peptide sequence. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence. nih.gov Comparative studies might evaluate parameters such as signal-to-background ratio, susceptibility to inner filter effects, and cost. For some applications, FRET substrates may offer a lower background signal, but they are often more complex and expensive to synthesize than simple AMC-based substrates. nih.govnih.gov

Table 5: Comparative Analysis of Protease Substrates This table presents a hypothetical comparison between Boc-Glu-Lys-Lys-Amc and other substrate types for a target protease.

| Substrate Type | Peptide Sequence | Fluorophore/FRET Pair | Km (µM) | Relative kcat/Km | Signal/Background |

|---|---|---|---|---|---|

| AMC Substrate | Boc-Glu-Lys-Lys | AMC | 120 | 1.0 | 15 |

| ACC Substrate | Boc-Glu-Lys-Lys | ACC | 110 | 1.3 | 20 |

| FRET Substrate | Dabcyl-G-E-K-K-Edans | Edans/Dabcyl | 95 | 1.5 | 25 |

Synthetic Strategies and Structural Engineering for Research Probes

Chemical Synthesis of Boc-Glu-Lys-Lys-Amc Acetate (B1210297) Salt

The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt, a fluorogenic peptide substrate, is a multi-step process that relies on established methodologies in peptide chemistry. chemimpex.com This compound is a valuable tool in biochemical research, particularly for studying proteolytic enzymes. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the peptide backbone of Boc-Glu-Lys-Lys-Amc. This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. lifetein.com The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin. lsu.edu This iterative process of coupling and deprotection allows for the efficient construction of the desired peptide sequence. lifetein.com

The general cycle of SPPS includes:

Attachment of the C-terminal amino acid to the resin. peptide.com

Removal of the Nα-protecting group (deprotection). peptide.com

Coupling of the next protected amino acid. peptide.com

Washing to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the full peptide sequence, Glu-Lys-Lys, is assembled. peptide.com Following the completion of the peptide chain, the fluorogenic group, 7-amino-4-methylcoumarin (B1665955) (AMC), is coupled to the C-terminus. Finally, the entire construct is cleaved from the resin. chempep.com

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions. biosynth.com In the synthesis of Boc-Glu-Lys-Lys-Amc, the tert-butyloxycarbonyl (Boc) group plays a crucial role in temporarily protecting the α-amino group of the amino acids. peptide.comnih.gov The Boc group is acid-labile and can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. americanpeptidesociety.org

In addition to the Nα-Boc protection, the side chains of the amino acids must also be protected. The lysine (B10760008) residues contain a reactive amine group in their side chain, and glutamic acid has a carboxylic acid group. These functional groups are typically protected with groups that are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis, often with a stronger acid like hydrogen fluoride (B91410) (HF). peptide.combiosynth.com This differential lability of protecting groups is a key principle in SPPS, ensuring the integrity of the growing peptide chain. biosynth.com The use of the Boc protecting group is particularly advantageous in certain cases, such as in the synthesis of short peptides. americanpeptidesociety.org

Table 1: Protecting Groups in Boc-SPPS of Boc-Glu-Lys-Lys-Amc

| Amino Acid Residue | Nα-Protecting Group | Side Chain Protecting Group | Rationale |

| Glutamic Acid (Glu) | Boc | Benzyl ester (e.g., O-benzyl) | Prevents side chain reactions and peptide branching. biosynth.com |

| Lysine (Lys) | Boc | Benzyloxycarbonyl (Z) or other compatible groups | Protects the ε-amino group from unwanted reactions. biosynth.com |

This table provides examples of commonly used protecting groups in the Boc/Bzl protection strategy.

Achieving high purity is critical for ensuring the reliability of research findings obtained using Boc-Glu-Lys-Lys-Amc. After cleavage from the resin, the crude peptide is subjected to purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the desired product from impurities such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected peptides. nih.gov The hydrophobicity of the fluorophore and protecting groups can sometimes make this separation challenging. nih.gov

Once purified, the identity and purity of the this compound are confirmed using various analytical methods. Mass spectrometry is employed to verify the molecular weight of the compound, confirming that the correct sequence has been synthesized and that all protecting groups have been appropriately removed. nih.gov The purity is often assessed by analytical HPLC, which should show a single major peak corresponding to the target peptide. lifetein.com For a research-grade product, the purity is typically expected to be high, often greater than 95%. peptanova.de

Rational Design Principles for Peptide-AMC Conjugates

The design of peptide-AMC conjugates like Boc-Glu-Lys-Lys-Amc is guided by the specificities of the target proteases. These fluorogenic substrates are engineered to be efficiently recognized and cleaved by a particular enzyme, leading to a measurable fluorescent signal. researchgate.net

The amino acid sequence of a peptide substrate is the primary determinant of its recognition and cleavage by a protease. nih.gov Proteases exhibit specificity, often recognizing and cleaving at particular amino acid residues or sequences. peakproteins.com The nomenclature for describing protease-substrate interactions designates the amino acid residues in the substrate as P4, P3, P2, P1, P1', P2', etc., moving from the N-terminus to the C-terminus relative to the cleavage site. peakproteins.com

The "Glu-Lys-Lys" sequence in Boc-Glu-Lys-Lys-Amc is designed to be a substrate for specific proteases. For instance, some proteases have a preference for cleaving after basic amino acid residues like lysine (Lys) at the P1 position. nih.gov The presence of glutamic acid (Glu) at the P3 position can also influence the substrate's fitness for certain enzymes. nih.gov For example, this substrate is known to be a sensitive fluorogenic substrate for urokinase-activated plasmin. medchemexpress.comfishersci.com The cleavage of the peptide bond between the C-terminal lysine and the AMC group releases the fluorophore, resulting in a detectable signal. nih.gov The design of such sequences often relies on data from substrate specificity profiling studies. nih.gov

Building on the principles of peptide substrate design, peptidomimetics are developed to modulate enzyme activity, often with improved pharmacological properties like increased stability and bioavailability. nih.govslideshare.netslideshare.net Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains. benthamscience.com

Strategies for designing peptidomimetic probes for enzyme modulation include:

Isosteric replacements: Replacing specific amino acids or peptide bonds with non-natural analogs to enhance stability against proteolytic degradation or to alter binding affinity. slideshare.net

Conformational constraints: Introducing cyclic structures or other conformational locks to fix the peptide into its bioactive conformation, which can lead to increased potency and selectivity. nih.gov

Scaffold-based design: Using a non-peptide scaffold to present the key pharmacophoric elements of the peptide in the correct three-dimensional orientation for binding to the enzyme's active site. benthamscience.com

By understanding the structure-activity relationships of peptide substrates like Boc-Glu-Lys-Lys-Amc, researchers can rationally design peptidomimetic inhibitors or activators that target specific proteases involved in disease processes. nih.gov These peptidomimetic probes are invaluable tools for studying enzyme function and for the development of new therapeutic agents. slideshare.net

Frontiers in Research Applications and Future Perspectives

Role in Screening and Discovery of Enzyme Inhibitors (as a research tool)

Boc-Glu-Lys-Lys-Amc acetate (B1210297) salt is a highly valued fluorogenic substrate in the screening and discovery of enzyme inhibitors, primarily for serine proteases like plasmin and trypsin. nih.govbiosynth.com Its fundamental application lies in enzyme activity assays, where it provides a sensitive and continuous method for measuring proteolytic activity. nih.govjst.go.jp The compound consists of a tripeptide sequence, Glutamic acid-Lysine-Lysine, which is specifically recognized and cleaved by certain proteases. This peptide is linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group, a fluorescent molecule.

In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) and the AMC moiety, the AMC is released, resulting in a significant increase in fluorescence. This fluorescent signal can be quantified in real-time using a fluorescence plate reader, and the rate of its increase is directly proportional to the enzyme's activity.

This principle forms the basis of high-throughput screening (HTS) assays for identifying potential enzyme inhibitors. In such a setup, a library of chemical compounds is tested for its ability to reduce the rate of AMC release in the presence of the target enzyme, such as plasmin. A reduction in fluorescence indicates that the test compound is inhibiting the enzyme's ability to cleave the Boc-Glu-Lys-Lys-Amc substrate.

This substrate has been found to be particularly useful for the specific and sensitive assay of plasmin. nih.gov Research has shown that human plasmin effectively hydrolyzes Boc-Glu-Lys-Lys-Amc by cleaving the lysyl-MCA bond. nih.gov Notably, the substrate is not significantly affected by other related enzymes like urokinase, thrombin, or various coagulation factors, which underscores its specificity and value in selectively screening for plasmin inhibitors. nih.gov

| Enzyme | Interaction with Boc-Glu-Lys-Lys-Amc | Application in Screening |

| Plasmin | Sensitive fluorogenic substrate | Screening for plasmin inhibitors for fibrinolysis research. nih.gov |

| Trypsin | Substrate | Screening for inhibitors of trypsin and related serine proteases. biosynth.com |

| Urokinase | Not significantly hydrolyzed | Allows for specific assay of plasmin even in the presence of its activator, urokinase. nih.gov |

| Thrombin | Not significantly hydrolyzed | Enables targeted screening against plasmin without interference from thrombin. nih.gov |

Probing Biochemical Pathways and Cellular Processes in In Vitro and Ex Vivo Research Models

The ability to monitor enzymatic activity in real-time makes Boc-Glu-Lys-Lys-Amc acetate salt an excellent tool for probing the dynamics of biochemical pathways, particularly those involving proteolysis. The plasminogen/plasmin system, for which this compound is a key substrate, plays a crucial role in processes such as fibrinolysis, extracellular matrix degradation, cell migration, and tissue remodeling. researchgate.net

By using Boc-Glu-Lys-Lys-Amc, researchers can quantitatively study the kinetics of plasmin activity under various experimental conditions in in vitro models. For instance, the kinetic constants of plasmin, such as the Michaelis constant (Km), have been determined using this substrate, providing fundamental insights into its catalytic efficiency. nih.gov This allows for detailed investigations into how different physiological or pathological factors modulate the activity of the plasmin system.

In ex vivo research, which may involve cell lysates or tissue preparations, the specificity of this substrate is highly advantageous. Since it is selectively cleaved by plasmin, it can be used to measure plasmin activity in complex biological samples where multiple proteases may be present. nih.gov This is critical for elucidating the role of plasmin in specific cellular events or disease models without the confounding activity of other proteases. For example, it can be used to assess the fibrinolytic potential of cell cultures or to study the activation of plasminogen to plasmin by activators like urokinase (uPA) and tissue plasminogen activator (tPA). researchgate.netmedchemexpress.combachem.com

Development of Novel Research Probes for Biochemical Investigations (excluding clinical diagnostic applications)

This compound serves as a structural template for the development of new and more sophisticated research probes for biochemical analysis. The fundamental design—a protease-specific peptide sequence linked to a reporter molecule—is a modular concept that can be adapted to target other enzymes.

The core components that can be modified include:

The Peptide Sequence: By altering the amino acid sequence (e.g., Glu-Lys-Lys), the substrate can be re-engineered to be specific for other proteases. Many proteases have unique peptide sequences they prefer to cleave, and by synthesizing substrates with these specific sequences, highly selective probes can be created for enzymes like caspases, cathepsins, or viral proteases. nih.gov

The Reporter Group: While AMC is a common fluorophore, other fluorescent dyes with different spectral properties (e.g., excitation/emission wavelengths) can be used. This allows for the development of multiplex assays where the activities of several enzymes can be measured simultaneously using probes that fluoresce at different colors. anaspec.com

The Protecting Group: The N-terminal Boc (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis. jst.go.jp Different protecting groups can be employed to modify the compound's properties or to facilitate different chemical coupling strategies in the synthesis of more complex probes.

This strategy of modifying peptide substrates is a cornerstone of chemical biology, enabling the creation of tailored tools to investigate a wide array of enzymatic functions in research settings. nih.govnih.gov

Integration with Computational Modeling and Structural Biology for Enzyme-Substrate Interaction Prediction

While specific computational studies on the interaction between Boc-Glu-Lys-Lys-Amc and plasmin are not widely published, the principles of integrating such substrates with computational modeling are well-established for similar systems. nih.gov Molecular docking and structural biology provide powerful, predictive insights into how a substrate binds to its enzyme, which can guide the design of more potent and specific inhibitors or improved substrates.

The process typically involves:

Structural Analysis: High-resolution crystal structures of the target enzyme, such as plasmin, reveal the three-dimensional architecture of its active site. researchgate.net This includes the catalytic residues (e.g., His603, Asp646, Ser741 in plasmin) and the specificity pockets that accommodate the amino acid side chains of the substrate. researchgate.net

Molecular Docking: Using software like AutoDock, a 3D model of the substrate (Boc-Glu-Lys-Lys-Amc) is computationally placed, or "docked," into the enzyme's active site. nih.gov This simulation predicts the most likely binding pose of the substrate and calculates a binding energy, which indicates the affinity of the substrate for the enzyme.

Interaction Mapping: These models can visualize the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—between the peptide portion of the substrate and the enzyme's active site. This helps explain why the enzyme is specific for that particular peptide sequence. For example, it would model how the lysine residues of the substrate fit into the S1 pocket of plasmin, which is known to favor basic amino acids.

Guided Probe Design: By understanding these interactions, researchers can computationally predict how modifications to the substrate would affect its binding. For instance, they could model different peptide sequences to identify novel substrates with higher selectivity or affinity for a target enzyme before undertaking their chemical synthesis, saving significant time and resources. nih.govnih.gov This synergy between computational prediction and experimental validation is a powerful paradigm in modern biochemical research.

Q & A

Q. What is the role of the acetate counterion in Boc-Glu-Lys-Lys-Amc acetate salt, and how does it influence solubility and stability?

- Methodological Answer : The acetate counterion enhances solubility in aqueous buffers (pH 3.6–5.6) by forming hydrogen bonds with water molecules. For stability, store lyophilized peptide at –20°C in airtight containers to prevent hydrolysis . When preparing stock solutions, dissolve in 10–20% acetic acid or acetate buffer (pH 4.6–5.6) to maintain protonation of lysine residues and prevent aggregation .

Q. How should researchers validate the purity of this compound for enzymatic assays?

- Methodological Answer : Use hydrophilic interaction chromatography (HILIC) with ammonium acetate (75 mM, pH 4.8) in 20–80% acetonitrile gradients. Compare retention times and peak areas against certified reference standards. For salt correction in quantitation, assume one acetate ion per molecule and adjust calibration curves accordingly .

Q. What buffer systems are compatible with this compound in fluorescence-based protease assays?

- Methodological Answer : Avoid high-salt buffers (e.g., >100 mM NaCl) to prevent fluorescence quenching. Use low-ionic-strength acetate buffers (pH 4.6–5.6) or Tris-HCl (pH 8.5) with PEG 4000 (25–30%) to stabilize the peptide. Pre-test buffer compatibility by measuring baseline fluorescence at 380/460 nm (Amc emission) .

Advanced Research Questions

Q. How can contradictory kinetic data from this compound assays in different buffer systems be resolved?

- Methodological Answer : Contradictions often arise from ionic strength effects on enzyme-substrate binding. Normalize data using the Debye-Hückel equation to account for charge screening. For example, in Tris-HCl vs. HEPES buffers, adjust for differences in potassium/calcium ion interference (common in acetate salts) using ion-selective electrodes . Validate findings with orthogonal methods like LC-MS to confirm cleavage specificity .

Q. What strategies minimize background fluorescence interference in high-throughput screens using this substrate?

- Methodological Answer : (1) Pre-incubate the peptide with 1–5 mM DTT to reduce disulfide-mediated aggregation. (2) Include 0.01% BSA in the assay buffer to adsorb hydrophobic contaminants. (3) Use a reference well with 10 μM E-64 (cysteine protease inhibitor) to subtract non-target protease activity. Optimize excitation/emission slit widths to ≤5 nm for signal-to-noise ratios >10:1 .

Q. How does the acetate salt form impact peptide stability during long-term enzymatic kinetics studies?

- Methodological Answer : Acetate salts can undergo gradual deacetylation under alkaline conditions (pH >7.5), releasing free acetic acid and altering buffer pH. Monitor stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.